![molecular formula C13H20O B13767282 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 54344-61-5](/img/structure/B13767282.png)
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene, also known as theaspirane, is a chemical compound with the molecular formula C13H22O. It is a pale yellow liquid with a characteristic black tea aroma and a sweet taste. The compound is known for its mixed aroma characteristics, including fruity and woody notes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves several steps. One common method is the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a fragrance and flavoring agent in the food and cosmetic industries
Mécanisme D'action
The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one: This compound has a similar spirocyclic structure but differs in the presence of an additional ketone group.
Isospirene: Another related compound with a similar spirocyclic structure but different substituents.
Uniqueness
2,6,10,10-Tetramethyl-1-oxaspiro[4Its spirocyclic structure and the presence of multiple methyl groups contribute to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
54344-61-5 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6-7,9,11H,5,8H2,1-4H3 |
Clé InChI |
BXVWNVFSJFBMTG-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2(O1)C(=CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


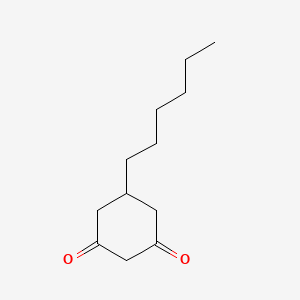
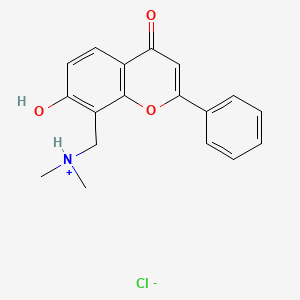
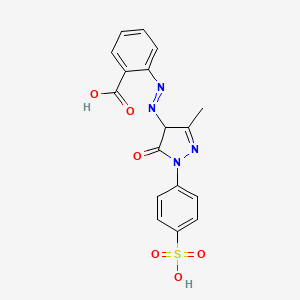
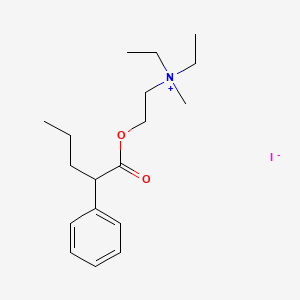
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
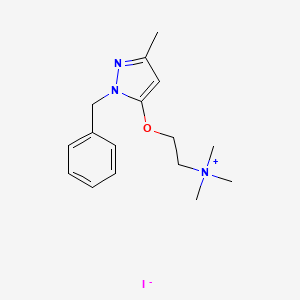
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
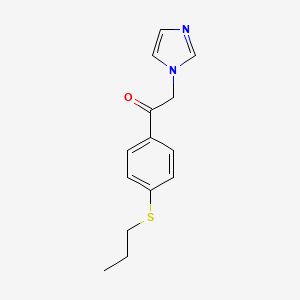
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
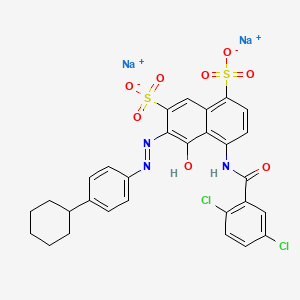
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
